Sitaxentan sodium

概要

説明

シタキセタンナトリウムは、肺動脈性高血圧症の治療のために開発された、高選択的なエンドセリンA受容体拮抗薬です。2008年にファイザーがエンシシブ製薬を買収するまで、ザリンという商品名で販売されていました。 肝毒性に関する懸念から、ファイザーは2010年にシタキセタンナトリウムを自主的に市場から撤退させました .

製造方法

シタキセタンナトリウムの製造には、一般的な造粒法が用いられます。粒内成分を流動床造粒機で造粒した後、粉砕し、粒外成分と混合して圧縮します。 錠剤コアはその後、水分保護と味覚マスキングのためにフィルムコーティングされます .

化学反応解析

シタキセタンナトリウムは、以下を含む様々な化学反応を起こします。

酸化: シタキセタンナトリウムは酸化反応を起こし、過酸化水素や過マンガン酸カリウムなどの酸化剤が使用される場合があります。

還元: シタキセタンナトリウムの還元反応には、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用される場合があります。

科学研究への応用

シタキセタンナトリウムは、様々な分野への応用に関して広く研究されてきました。

準備方法

The preparation of sitaxentan sodium involves a common granulation procedure. The intragranular components are granulated in a fluid bed granulator, followed by milling, blending with the extragranular components, and compression. The tablet cores are then film-coated for moisture protection and taste masking .

化学反応の分析

Sitaxentan sodium undergoes various chemical reactions, including:

Oxidation: this compound can undergo oxidation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions of this compound may involve reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.

科学的研究の応用

Treatment of Pulmonary Arterial Hypertension

Sitaxentan sodium has been primarily investigated for its role in managing PAH. Clinical trials have demonstrated its efficacy in improving exercise capacity, functional class, and pulmonary hemodynamics. Notably, a study found that treatment with sitaxentan at a dose of 100 mg resulted in significant improvements in the six-minute walk distance (6MWD) and New York Heart Association (NYHA) functional class compared to placebo .

Table 1: Clinical Efficacy of this compound in PAH

| Study | Dose (mg) | Primary Endpoint | Results |

|---|---|---|---|

| STRIDE-1 | 100 | 6MWD | +35 m (p<0.01) |

| STRIDE-2 | 100 | NYHA Class Improvement | 29% improved by ≥1 class (p<0.02) |

| STRIDE-4 | 100 | Pulmonary Vascular Resistance | Significant reduction (p<0.01) |

Safety Profile

This compound has a favorable safety profile compared to other endothelin receptor antagonists. It is associated with a lower incidence of liver toxicity and does not interact adversely with sildenafil, another common treatment for PAH . In long-term studies, patients exhibited minimal adverse effects even at higher doses, making it a viable option for chronic management of PAH .

Pharmacokinetics

This compound demonstrates a half-life of approximately 10 hours, with steady-state concentrations reached within six days of administration. The drug is primarily metabolized by cytochrome P450 enzymes CYP2C9 and CYP3A4/5. Importantly, it shows minimal accumulation in plasma at recommended doses, although higher doses can lead to non-linear pharmacokinetics .

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Half-life | ~10 hours |

| Bioavailability | ~50-60% |

| Metabolism | CYP2C9, CYP3A4/5 |

| Elimination | Urine (~50-60%), Feces |

Future Research Directions

Beyond its application in PAH, there is growing interest in the potential use of this compound for other conditions such as hypertension, renal disease, connective tissue diseases, and even cancer due to its selective action on ETA receptors . Ongoing studies are exploring these avenues to better understand the broader therapeutic implications of this compound.

作用機序

シタキセタンナトリウムは、エンドセリンAおよびエンドセリンB受容体において、エンドセリン-1の競合的拮抗薬です。正常な状態では、エンドセリン-1がこれらの受容体に結合すると、肺血管収縮が起こります。この相互作用を阻害することで、シタキセタンナトリウムは肺血管抵抗を低下させます。 エンドセリン-B受容体よりもエンドセリン-A受容体に対して高い親和性を示します .

類似化合物との比較

シタキセタンナトリウムは、エンドセリン受容体拮抗薬として知られる薬剤のクラスに属しています。類似の化合物には以下が含まれます。

ボスエンタン: 肺動脈性高血圧症の治療に使用される別のエンドセリン受容体拮抗薬です。シタキセタンナトリウムとは異なり、ボスエンタンは非選択的なエンドセリン受容体拮抗薬です。

アンブリセンタン: シタキセタンナトリウムと類似した選択的なエンドセリンA受容体拮抗薬ですが、安全性のプロファイルが異なります。

シタキセタンナトリウムは、エンドセリン-A受容体に対する高い選択性と、1日1回の投与レジメンが特徴です。 肝毒性により、臨床使用が制限されています .

生物活性

Sitaxentan sodium is a selective endothelin receptor antagonist (ERA) primarily used in the treatment of pulmonary arterial hypertension (PAH). This article delves into the biological activity of this compound, focusing on its mechanism of action, pharmacodynamics, clinical efficacy, safety profile, and potential drug interactions.

This compound exhibits high selectivity for the endothelin-A (ET-A) receptor, with a binding affinity approximately 6,500 times greater than that for the endothelin-B (ET-B) receptor. It acts as a competitive antagonist, blocking the binding of endothelin-1, a potent vasoconstrictor, thereby reducing pulmonary vascular resistance and improving hemodynamics in patients with PAH .

Pharmacokinetics

- Absorption : Sitaxentan is rapidly absorbed after oral administration, with peak plasma concentrations typically reached within 1 to 4 hours . Its absorption can be affected by food intake, particularly high-fat meals, which may reduce the rate of absorption but not the extent .

- Protein Binding : Over 99% of sitaxentan is bound to plasma proteins, predominantly albumin .

- Metabolism : It is primarily metabolized by cytochrome P450 enzymes CYP2C9 and CYP3A4. The metabolites exhibit significantly lower affinity for ET-A receptors compared to the parent compound .

- Elimination : Approximately 50-60% of an oral dose is excreted in urine, with less than 1% excreted unchanged. The terminal half-life is about 8 hours , and steady-state concentrations are achieved within approximately 6 days .

Clinical Efficacy

Sitaxentan has demonstrated significant clinical benefits in patients with PAH:

- In multicenter randomized controlled trials, treatment with sitaxentan at a dose of 100 mg daily resulted in:

- A statistically significant improvement in the 6-minute walk distance (6MWD) by an average of 35 meters compared to placebo (p < 0.01).

- Improvements in the New York Heart Association (NYHA) functional class (p < 0.02), with 29% of patients showing an improvement by at least one functional class .

- A reduction in pulmonary vascular resistance and an increase in cardiac index, both critical indicators of long-term outcomes for PAH patients .

Table 1: Summary of Clinical Trial Findings

| Parameter | Sitaxentan 100 mg | Placebo | p-value |

|---|---|---|---|

| Change in 6MWD (meters) | +35 | 0 | <0.01 |

| Improvement in NYHA Class | 29% | - | <0.02 |

| Clinical worsening events | 0% | 5% | - |

Safety Profile

While sitaxentan has been generally well-tolerated, there are notable safety considerations:

- Liver Toxicity : There have been reports of hepatic side effects, including cases of fulminant hepatic failure . Regular monitoring of liver function is recommended during treatment.

- Drug Interactions : Sitaxentan inhibits CYP2C9 and may interact with warfarin, necessitating dosage adjustments to maintain therapeutic INR levels . It does not significantly affect the pharmacokinetics of sildenafil, allowing concurrent use without major interactions .

Case Studies

In a review highlighting two cases of hepatic failure associated with sitaxentan therapy, it was emphasized that monthly liver function tests are crucial for early detection and management of potential liver toxicity . These cases underline the importance of vigilant monitoring during treatment.

特性

CAS番号 |

210421-74-2 |

|---|---|

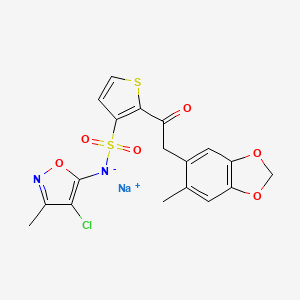

分子式 |

C18H15ClN2NaO6S2 |

分子量 |

477.9 g/mol |

IUPAC名 |

sodium;(4-chloro-3-methyl-1,2-oxazol-5-yl)-[2-[2-(6-methyl-1,3-benzodioxol-5-yl)acetyl]thiophen-3-yl]sulfonylazanide |

InChI |

InChI=1S/C18H15ClN2O6S2.Na/c1-9-5-13-14(26-8-25-13)7-11(9)6-12(22)17-15(3-4-28-17)29(23,24)21-18-16(19)10(2)20-27-18;/h3-5,7,21H,6,8H2,1-2H3; |

InChIキー |

HRFIVLUXADNCHX-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=C1CC(=O)C3=C(C=CS3)S(=O)(=O)[N-]C4=C(C(=NO4)C)Cl)OCO2.[Na+] |

異性体SMILES |

CC1=CC2=C(C=C1CC(=O)C3=C(C=CS3)S(=O)(=O)[N-]C4=C(C(=NO4)C)Cl)OCO2.[Na+] |

正規SMILES |

CC1=CC2=C(C=C1CC(=O)C3=C(C=CS3)S(=O)(=O)NC4=C(C(=NO4)C)Cl)OCO2.[Na] |

外観 |

Solid powder |

Key on ui other cas no. |

210421-74-2 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO, not in water |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

TBC-11251; TBC11251; TBC 11251; TBC-11251 sodium salt, Thelin; Sitaxentan sodium |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。